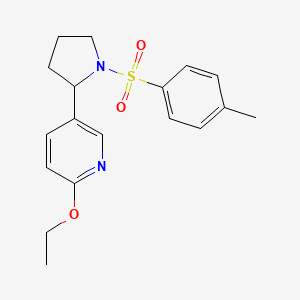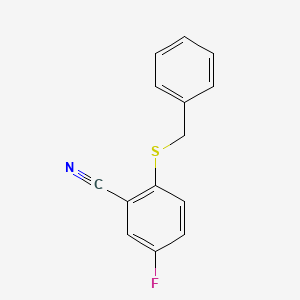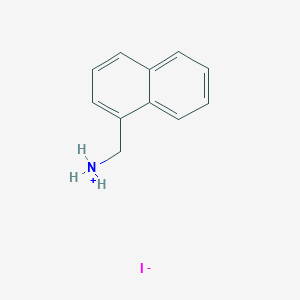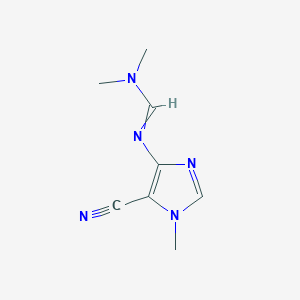
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a trifluoromethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoromethyl group. One common method involves the reaction of cyclopropylcarbinol with trifluoroacetic acid under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield various alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropyl trifluoromethyl ketone, while reduction can produce various cyclopropyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine: Similar structure but with an amine group instead of a hydroxyl group.
(1R)-1-cyclopropyl-2,2,2-trifluoroethane: Lacks the hydroxyl group, resulting in different chemical properties.
(1R)-1-cyclopropyl-2,2,2-trifluoropropanol: Contains an additional carbon in the alkyl chain.
Uniqueness
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H7F3O |
|---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
(1R)-1-cyclopropyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2/t4-/m1/s1 |
InChI-Schlüssel |
PQHMFPNCDSFTAV-SCSAIBSYSA-N |
Isomerische SMILES |
C1CC1[C@H](C(F)(F)F)O |
Kanonische SMILES |
C1CC1C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)


![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)


![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)


![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)
